![molecular formula C25H31N3O4 B427394 ISOPROPYL N-[5-(3-MORPHOLINOPROPANOYL)-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL]CARBAMATE](/img/structure/B427394.png)
ISOPROPYL N-[5-(3-MORPHOLINOPROPANOYL)-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL]CARBAMATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 5-(3-morpholin-4-ylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a morpholine ring, a dibenzoazepine core, and a carbamate group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL N-[5-(3-MORPHOLINOPROPANOYL)-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL]CARBAMATE typically involves multiple steps, starting with the preparation of the dibenzoazepine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The morpholine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the isopropyl group through an alkylation reaction. Finally, the carbamate group is incorporated using a carbamoylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
化学反応の分析
Types of Reactions
Isopropyl 5-(3-morpholin-4-ylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines
科学的研究の応用
Isopropyl 5-(3-morpholin-4-ylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It may serve as a probe or tool for studying biological processes, particularly those involving its molecular targets.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or treatments for specific diseases.
Industry: It can be utilized in the production of specialty chemicals or materials with unique properties.
作用機序
The mechanism of action of ISOPROPYL N-[5-(3-MORPHOLINOPROPANOYL)-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(4-Isopropyl-phenyl)-3-morpholin-4-yl-urea: This compound shares a morpholine ring and an isopropyl group but differs in its core structure.
Methyl {5-[3-(4-morpholinyl)propanoyl]-5H-dibenzo[b,f]azepin-3-yl}carbamate: Similar in structure but with a methyl group instead of an isopropyl group.
Uniqueness
Isopropyl 5-(3-morpholin-4-ylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate is unique due to its specific combination of functional groups and core structure
特性
分子式 |
C25H31N3O4 |
|---|---|
分子量 |
437.5g/mol |
IUPAC名 |
propan-2-yl N-[11-(3-morpholin-4-ylpropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate |
InChI |
InChI=1S/C25H31N3O4/c1-18(2)32-25(30)26-21-10-9-20-8-7-19-5-3-4-6-22(19)28(23(20)17-21)24(29)11-12-27-13-15-31-16-14-27/h3-6,9-10,17-18H,7-8,11-16H2,1-2H3,(H,26,30) |
InChIキー |
CQIURCSQCDFSBD-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CCN4CCOCC4)C=C1 |
正規SMILES |
CC(C)OC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CCN4CCOCC4)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-4-[2-(4-bromophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B427313.png)
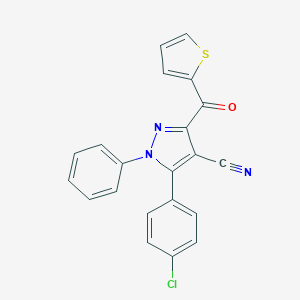
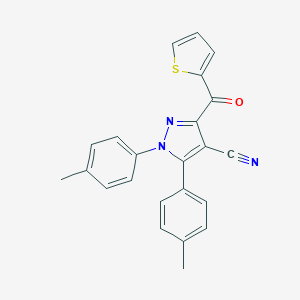
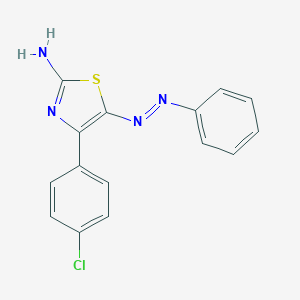
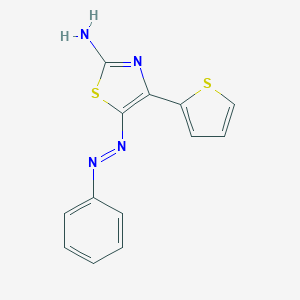
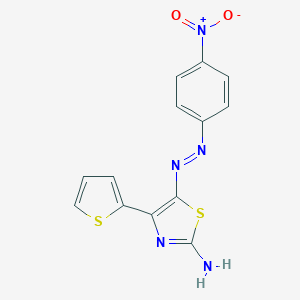
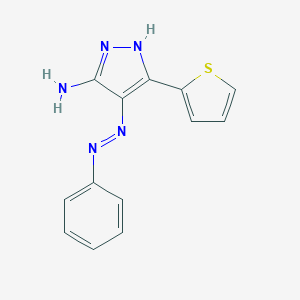
methanone](/img/structure/B427323.png)
![4-[(2-chlorophenyl)diazenyl]-3-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B427325.png)
![1-[1-(3-bromophenyl)-4-(4-methoxybenzoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B427327.png)
methanone](/img/structure/B427330.png)
![ethyl 1-(4-chlorophenyl)-6-oxo-4,8-diphenyl-7-oxa-1,2-diazaspiro[4.4]nona-2,8-diene-3-carboxylate](/img/structure/B427331.png)
![N-{5-bromo-2-[(5-bromo-2-thienyl)carbonyl]-1-benzofuran-3-yl}-2-(1-piperidinyl)acetamide](/img/structure/B427333.png)
![1-(1-hydroxy-9-thia-11-aza-2-azoniatetracyclo[8.7.0.02,8.012,17]heptadeca-2(8),12,14,16-tetraen-11-yl)ethanone](/img/structure/B427334.png)
